REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4]([NH2:27])[C:5]2[C:11]([CH3:12])=[C:10]([CH2:13][NH:14]C3C=C(OC)C(OC)=C(OC)C=3)[CH:9]=[N:8][C:6]=2[N:7]=1.Cl.NC(N)=N>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([NH2:27])[C:5]2[C:11]([CH3:12])=[C:10]([C:13]#[N:14])[CH:9]=[N:8][C:6]=2[N:7]=1 |f:1.2|
|
Name
|
Compound I
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2C)CNC2=CC(=C(C(=C2)OC)OC)OC)N
|
Name
|
|
Quantity
|
30.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
Na
|
Quantity
|
7.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2-amino-3,5-dicarbonitrile-4-methylpyridine
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred rapidly at about 25° C. for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dried
|
Type
|
ADDITION
|
Details
|
was added to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for about seven days
|
Duration
|
7 d
|
Type
|
FILTRATION
|
Details
|
The ethyl alcohol insoluble product (2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile) and NaCl were filtered from the boiling mixture
|
Type
|
STIRRING
|
Details
|
The solid cake was then stirred with boiling ethyl alcohol
|
Type
|
WASH
|
Details
|
washed with hot water, ethyl alcohol and Et2O (ethyl ether) in that order
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2C)C#N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |